Brucine N-oxide is primarily sourced from the seeds of Strychnos nux-vomica, where brucine is naturally occurring. The transformation of brucine into brucine N-oxide involves chemical modifications that enhance its pharmacological properties while potentially altering its toxicity. Historical accounts trace the isolation of brucine back to 1819 by Pelletier and Caventou, with subsequent studies focusing on its derivatives, including brucine N-oxide .
Brucine N-oxide is classified as a tertiary amine due to the presence of an oxidized nitrogen atom in its structure. It falls under the category of alkaloids, which are nitrogen-containing compounds known for their significant biological activities. The compound is also categorized based on its solubility and pharmacokinetic properties, which differ from those of brucine.
The synthesis of brucine N-oxide can be achieved through various chemical reactions involving oxidation processes. A common method involves treating brucine with oxidizing agents such as hydrogen peroxide or peracetic acid, which facilitates the conversion of the nitrogen atom in brucine into its N-oxide form.
Brucine N-oxide has a molecular formula of and a molecular weight of approximately 410.47 g/mol. The structure features a methoxy group and an oxidized nitrogen atom, which distinguishes it from brucine.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of the characteristic functional groups associated with the N-oxide modification .
Brucine N-oxide participates in various chemical reactions typical for alkaloids, including:
These reactions are significant in understanding the reactivity and potential applications of brucine N-oxide in synthetic organic chemistry and pharmacology.
Brucine N-oxide appears as a white crystalline solid with notable solubility in organic solvents but limited solubility in water. Its melting point and specific optical rotation values can be determined through standard laboratory techniques.
The compound exhibits weak alkaline characteristics similar to other alkaloids. Its reactivity profile includes susceptibility to oxidation-reduction reactions, which are crucial for its pharmacological activity .
Brucine N-oxide has several scientific applications:
Brucine N-oxide (C₂₃H₂₆N₂O₅) is a monoterpenoid indole alkaloid derivative characterized by the addition of an oxygen atom to the tertiary amine nitrogen (N-19) of the brucine scaffold. This N-oxidation transforms the aliphatic nitrogen into a polarized N⁺–O⁻ moiety, fundamentally altering the molecule’s electronic distribution while retaining brucine’s complex polycyclic framework. The core structure consists of seven fused rings, including indole and quinoline systems, with chiral centers at C-3, C-7, C-15, and C-16 conferring significant stereochemical complexity. X-ray crystallographic analyses confirm that Brucine N-oxide adopts a rigid, twisted conformation, where the N-oxide group induces subtle bond length alterations in adjacent rings—particularly the elongation of the C-21–N-19 bond—compared to native brucine [1] [5] [10].
Table 1: Atomic-Level Features of Brucine N-Oxide
Structural Feature | Brucine N-Oxide | Analytical Method |
---|---|---|
N-O bond length | 1.36 Å | X-ray diffraction |
C-21–N-19 bond length | 1.48 Å (elongated vs. brucine) | Computational modeling |
Configuration at C-3 | S | Chiral HPLC resolution |
Torsion angle (C-16–C-15–C-20–N-19) | -172.3° (altered vs. brucine) | NMR spectroscopy |
The N-oxidation markedly enhances brucine’s polarity, evidenced by Brucine N-oxide’s significantly higher aqueous solubility (∼2.8 mg/mL) compared to brucine (0.76 mg/mL). This polarity arises from the N-oxide’s capacity for strong hydrogen bonding, reflected in its elevated polar surface area (PSA) of 75.2 Ų versus brucine’s 54.7 Ų [5] [8]. The compound typically crystallizes as a hydrate, forming monoclinic crystals with distinct lattice parameters. However, thermal analyses reveal instability at elevated temperatures: dehydration occurs near 100°C, followed by decomposition at 185°C with emission of nitrogen oxides (NOₓ) [6] [9].
Solubility profiles across solvents further highlight its amphiphilic nature:
Crystalline Brucine N-oxide exhibits polymorphism, with anhydrous and hydrated forms identified via differential scanning calorimetry (DSC). The dihydrate form loses lattice water between 80°C–100°C, inducing phase transitions detectable through powder X-ray diffraction (PXRD) peak shifts [6].
Brucine N-oxide and brucine (C₂₃H₂₆N₂O₄) share identical carbon skeletons but diverge in two critical regions:
This structural divergence translates to distinct electronic properties. Brucine N-oxide’s N⁺–O⁻ group reduces electron density on adjacent rings, quantified by a 0.5 eV increase in the highest occupied molecular orbital (HOMO) energy. Consequently, Brucine N-oxide exhibits:
Table 2: Structural and Functional Comparison of Brucine and Brucine N-Oxide
Property | Brucine | Brucine N-Oxide | Functional Implication |
---|---|---|---|
Molecular formula | C₂₃H₂₆N₂O₄ | C₂₃H₂₆N₂O₅ | Higher oxygen content |
Nitrogen group | Tertiary amine | N-oxide | Enhanced polarity/solubility |
logP (octanol/water) | 1.45 | 0.98 | Improved water solubility |
LD₅₀ (oral, rat) | 1 mg/kg | >100 mg/kg | Reduced acute toxicity |
Glycine receptor IC₅₀ | 2.7 μM | >100 μM | Attenuated neurotoxicity |
The N-oxide moiety also diminishes brucine’s convulsant effects. In vivo studies confirm Brucine N-oxide’s median lethal dose (LD₅₀) exceeds 100 mg/kg in rats—dramatically higher than brucine’s 1 mg/kg. This safety profile enables Brucine N-Oxide’s exploration in pharmacological contexts where brucine’s neurotoxicity precludes utility [4] [7] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0